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Compound of Interest

Compound Name: 1-Amino-4-hydroxyanthraquinone

Cat. No.: B1669015 Get Quote

Spectroscopic Profile of 1-Amino-4-
hydroxyanthraquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 1-Amino-
4-hydroxyanthraquinone, a compound of significant interest in medicinal chemistry and

materials science. This document outlines the key spectral characteristics in the Ultraviolet-

Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) regions, offering a

comprehensive resource for identification, characterization, and quality control.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the 1-Amino-4-
hydroxyanthraquinone molecule. The extended π-system of the anthraquinone core, along

with the auxochromic amino and hydroxyl groups, gives rise to characteristic absorption bands

in the visible and ultraviolet regions.

Table 1: UV-Vis Spectroscopic Data for 1-Amino-4-hydroxyanthraquinone

Wavelength (λmax) Solvent Reference

530 nm, 565 nm (broad) 30% Ethanol Solution [1]
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The absorption spectrum of 1-Amino-4-hydroxyanthraquinone in a 30% ethanol solution

shows two distinct peaks in the visible range at approximately 530 nm and a broader band

around 565 nm.[1] These absorptions are responsible for the compound's characteristic red

color.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in 1-
Amino-4-hydroxyanthraquinone. The key vibrational modes are associated with the amino

(N-H), hydroxyl (O-H), and carbonyl (C=O) groups, as well as the aromatic ring system.

Table 2: Key IR Absorption Bands for 1-Amino-4-hydroxyanthraquinone

Wavenumber (cm⁻¹) Assignment Reference

3431 N-H stretching [2]

3300 O-H stretching [2]

~1625 C=O stretching (free carbonyl) [2]

1586, 1537

C=C stretching (aromatic) and

C=O stretching (hydrogen-

bonded)

[2]

1464-1031
O-H, N-H, and C-H bending

modes
[2]

The IR spectrum is characterized by a sharp peak at 3431 cm⁻¹ corresponding to the N-H

stretching of the primary amine and a broader band at 3300 cm⁻¹ due to the O-H stretching of

the hydroxyl group.[2] The presence of both free and hydrogen-bonded carbonyl groups leads

to multiple peaks in the region of 1537-1625 cm⁻¹.[2] The complex fingerprint region between

1464 and 1031 cm⁻¹ arises from various bending vibrations.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insights into the carbon and hydrogen framework of 1-
Amino-4-hydroxyanthraquinone, allowing for the unambiguous assignment of each atom in

the molecular structure.
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Table 3: ¹H and ¹³C NMR Spectral Data for 1-Amino-4-hydroxyanthraquinone

¹H NMR (ppm) ¹³C NMR (ppm)

No specific literature values with assignments

were found in the search results.

No specific literature values with assignments

were found in the search results.

General aromatic region for anthraquinones: δ

7.0-8.5 ppm

General carbonyl region for anthraquinones: δ

180-190 ppm

Protons on the substituted ring will be influenced

by the electron-donating amino and hydroxyl

groups.

Carbons attached to the amino and hydroxyl

groups will be significantly shielded.

While specific, fully assigned ¹H and ¹³C NMR data for 1-Amino-4-hydroxyanthraquinone
were not readily available in the searched literature, general characteristics of anthraquinone

derivatives can be inferred. The aromatic protons are expected to resonate in the downfield

region (δ 7.0-8.5 ppm). The protons on the substituted aromatic ring will experience upfield

shifts due to the electron-donating effects of the amino and hydroxyl groups. Similarly, in the

¹³C NMR spectrum, the carbonyl carbons will appear at the most downfield chemical shifts (δ

180-190 ppm), and the carbons directly bonded to the nitrogen and oxygen atoms will be

shielded.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

UV-Vis Spectroscopy
A solution of 1-Amino-4-hydroxyanthraquinone is prepared in a suitable UV-grade solvent,

such as ethanol or a mixture of ethanol and water. The concentration is typically in the

micromolar range to ensure the absorbance falls within the linear range of the

spectrophotometer. The spectrum is recorded against a solvent blank over a wavelength range

of 200-800 nm using a dual-beam UV-Vis spectrophotometer.

Infrared (IR) Spectroscopy
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For solid-state analysis, a small amount of finely ground 1-Amino-4-hydroxyanthraquinone is

intimately mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin,

transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer, typically in the range of 4000-400 cm⁻¹. Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used for direct analysis of the solid powder.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A few milligrams of 1-Amino-4-hydroxyanthraquinone are dissolved in a suitable deuterated

solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS)

may be added as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are acquired on a

high-field NMR spectrometer. For ¹³C NMR, proton decoupling is typically employed to simplify

the spectrum.

Biological Activity and Signaling Pathway
1-Amino-4-hydroxyanthraquinone, as an analogue of anthracycline anticancer drugs, has

been shown to interact with DNA and induce apoptosis in human breast adenocarcinoma cells

(MDA-MB-231).[1][3] The mechanism of action for anthracyclines often involves intercalation

into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS),

which can trigger apoptotic pathways.[4]

The following diagrams illustrate a generalized workflow for spectroscopic analysis and a

potential signaling pathway for apoptosis induction by an anthracycline analogue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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